molecular formula C8H6ClNOS B1643028 6-Chloro-4-methoxythieno[2,3-b]pyridine CAS No. 99429-84-2

6-Chloro-4-methoxythieno[2,3-b]pyridine

Cat. No. B1643028
CAS RN: 99429-84-2
M. Wt: 199.66 g/mol
InChI Key: CWQLOJLXMPRGAC-UHFFFAOYSA-N
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Description

6-Chloro-4-methoxythieno[2,3-b]pyridine is a heterocyclic molecule with the molecular formula C8H6ClNOS and a molecular weight of 199.65 g/mol . It is a useful reagent in the preparation of potent antibacterial fused-pyrimidone and fused-imidazole analogs .


Molecular Structure Analysis

The molecular structure of 6-Chloro-4-methoxythieno[2,3-b]pyridine includes a six-membered heterocyclic ring with sulfur and nitrogen atoms . The molecule has a covalently-bonded unit count of 1, a topological polar surface area of 50.4Ų, and a rotatable bond count of 1 .


Physical And Chemical Properties Analysis

6-Chloro-4-methoxythieno[2,3-b]pyridine has a molecular weight of 199.65 g/mol and a monoisotopic mass of 198.9858627 . It has a heavy atom count of 12, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 0 . The compound is canonicalized, with an XLogP3 of 3.1 .

Scientific Research Applications

Anticancer Properties

6-Chloro-4-methoxythieno[2,3-b]pyridine exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound interferes with cell proliferation, induces apoptosis, and inhibits tumor growth. Further studies are ongoing to explore its mechanism of action and potential clinical applications .

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects by modulating key inflammatory pathways. It inhibits pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects

Studies suggest that 6-Chloro-4-methoxythieno[2,3-b]pyridine may protect neurons from oxidative stress and neurodegeneration. Its antioxidant properties make it relevant for conditions like Alzheimer’s disease and Parkinson’s disease. Researchers are investigating its ability to prevent protein aggregation and neuronal damage .

Antibacterial and Antifungal Activity

The compound exhibits moderate antibacterial and antifungal properties. It has been evaluated against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. Researchers are exploring its potential as a novel antimicrobial agent .

Antiplatelet Aggregation

6-Chloro-4-methoxythieno[2,3-b]pyridine has been studied for its effects on platelet aggregation. It interferes with platelet activation pathways, making it relevant for preventing thrombotic events. However, further investigations are needed to establish its clinical utility .

Potential as an Amyloid-β Inhibitor

Theoretical evaluations indicate that derivatives of this compound could inhibit the aggregation of amyloid-β peptides in the human brain. Amyloid-β aggregation is associated with Alzheimer’s disease onset. Researchers are exploring its potential as a therapeutic agent for neurodegenerative disorders .

properties

IUPAC Name

6-chloro-4-methoxythieno[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNOS/c1-11-6-4-7(9)10-8-5(6)2-3-12-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQLOJLXMPRGAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1C=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-methoxythieno[2,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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